Cas no 74639-14-8 (Liquiritin apioside)

Liquiritin apioside 化学的及び物理的性質
名前と識別子
-
- Liquiritin apioside
- (2S)-2-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one
- [ "" ]
- 8T57TH2CCD
- Liquiritigenin 4'-o-apiosyl-O-glucoside
- Liquiritigenin-4'-o-apiosyl(1->2)glucoside
- 4H-1-Benzopyran-4-one, 2-(4-((2-o-D-apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy)phenyl)-2,3-dihydro-7-hydroxy-, (2S)-
- (2S)-2-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihyd
- Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside
- SCHEMBL14002238
- 2-[4-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one
- FT-0698924
- 4',7-Dihydroxyflavanone 4'-apiosylglucoside
- Liquiritigenin 4'-apiosylglucoside
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- MDL: MFCD09260034
- インチ: 1S/C26H30O13/c27-9-19-20(31)21(32)22(39-25-23(33)26(34,10-28)11-35-25)24(38-19)36-14-4-1-12(2-5-14)17-8-16(30)15-6-3-13(29)7-18(15)37-17/h1-7,17,19-25,27-29,31-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1
- InChIKey: FTVKHUHJWDMWIR-DWMQJYMWSA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@@](C([H])([H])O[H])(C([H])([H])O1)O[H])O[H])[C@@]1([H])[C@]([H])(OC2C([H])=C([H])C(=C([H])C=2[H])[C@]2([H])C([H])([H])C(C3C([H])=C([H])C(=C([H])C=3O2)O[H])=O)O[C@]([H])(C([H])([H])O[H])[C@]([H])([C@]1([H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 550.168641g/mol
- ひょうめんでんか: 0
- XLogP3: -0.8
- 水素結合ドナー数: 7
- 水素結合受容体数: 13
- 回転可能化学結合数: 7
- どういたいしつりょう: 550.168641g/mol
- 単一同位体質量: 550.168641g/mol
- 水素結合トポロジー分子極性表面積: 205Ų
- 重原子数: 39
- 複雑さ: 837
- 同位体原子数: 0
- 原子立体中心数の決定: 9
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 550.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.65±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 904.5±65.0 °C at 760 mmHg
- フラッシュポイント: 304.4±27.8 °C
- ようかいど: ほとんど溶けない(0.072 g/l)(25ºC)、
- じょうきあつ: 0.0±0.3 mmHg at 25°C
Liquiritin apioside セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Liquiritin apioside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP0875-20mg |
Liquiritin apioside |
74639-14-8 | 98% | 20mg |
$96 | 2023-09-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XB168-10mg |
Liquiritin apioside |
74639-14-8 | 95+% | 10mg |
1588CNY | 2021-05-08 | |
eNovation Chemicals LLC | D660320-5mg |
Liquiritin Apioside |
74639-14-8 | 98% (HPLC) | 5mg |
$510 | 2024-05-25 | |
ChemFaces | CFN90707-20mg |
Liquiritin apioside |
74639-14-8 | >=98% | 20mg |
$90 | 2023-09-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XB168-50mg |
Liquiritin apioside |
74639-14-8 | 95+% | 50mg |
5040CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XB168-25mg |
Liquiritin apioside |
74639-14-8 | 95+% | 25mg |
2972CNY | 2021-05-08 | |
MedChemExpress | HY-N1471-5mg |
Liquiritin apioside |
74639-14-8 | 99.60% | 5mg |
¥550 | 2024-07-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L82980-100mg |
Liquiritin apioside |
74639-14-8 | 95% | 100mg |
¥7596.0 | 2023-07-10 | |
MedChemExpress | HY-N1471-10mg |
Liquiritin apioside |
74639-14-8 | 99.60% | 10mg |
¥850 | 2024-07-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L82980-25mg |
Liquiritin apioside |
74639-14-8 | 95% | 25mg |
¥2836.0 | 2023-07-10 |
Liquiritin apioside 関連文献
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Natália Martins,Lillian Barros,Montserrat Due?as,Celestino Santos-Buelga,Isabel C. F. R. Ferreira RSC Adv. 2015 5 26991
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Ting Liu,Yue Cui,Xiumin Tian,Songhe Li,Fei Han,Bin Ji,Yunli Zhao,Zhiguo Yu Anal. Methods 2017 9 5890
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Shujun Zhou,Jiliang Cao,Weijun Kong,Meihua Yang,Antonio F. Logrieco,Shihai Yang,Li Wan Anal. Methods 2013 5 5528
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Shuai Ji,Yujie Wang,Zhenyu Su,Dandan He,Yan Du,Mengzhe Guo,Dongzhi Yang,Daoquan Tang RSC Adv. 2018 8 13989
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Yi Tao,Dandan Su,Yingshan Du,Weidong Li,Baochang Cai,Liuqing Di,Liyun Shi,Lihong Hu RSC Adv. 2016 6 109730
-
Yingchun Liu,Guoxiang Sun,Jiayao Luan,Junhong Ling,Jing Zhang,Fangliang Yang RSC Adv. 2016 6 366
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Yu Lin,Wei Xu,Wen Xu,Mingqing Huang,Yuqin Zhang,Huang Li,Kedan Chu,Lidian Chen Anal. Methods 2015 7 8285
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Mina Maddah,Roodabeh Bahramsoltani,Nafiseh Hoseini Yekta,Roja Rahimi,Rasoul Aliabadi,Mahdi Pourfath New J. Chem. 2021 45 15977
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Mina Maddah,Roodabeh Bahramsoltani,Nafiseh Hoseini Yekta,Roja Rahimi,Rasoul Aliabadi,Mahdi Pourfath New J. Chem. 2021 45 15977
-
Weijun Kong,Jing Wen,Yinhui Yang,Feng Qiu,Ping Sheng,Meihua Yang Analyst 2014 139 1883
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid glycosides Flavonoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid O-glycosides
- Flavonones
- Flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Liquiritin apiosideに関する追加情報
Recent Advances in Liquiritin Apioside (CAS 74639-14-8) Research: A Comprehensive Review
Liquiritin apioside (CAS 74639-14-8), a flavonoid glycoside derived from Glycyrrhiza species, has garnered significant attention in recent years due to its potential therapeutic applications in various diseases. This research briefing synthesizes the latest findings on its pharmacological properties, mechanisms of action, and clinical relevance, with a focus on studies published within the past five years. Emerging evidence highlights its anti-inflammatory, antioxidant, and neuroprotective effects, positioning it as a promising candidate for drug development in chronic inflammatory conditions and neurodegenerative disorders.
A 2023 Journal of Natural Products study elucidated the compound's unique dual-pathway inhibition of NF-κB and NLRP3 inflammasome, explaining its superior anti-inflammatory activity compared to related flavonoids. Researchers employed molecular docking simulations (PDB ID: 6NPY) and in vivo models of rheumatoid arthritis, demonstrating 40-60% greater efficacy than liquiritin alone. These findings were corroborated by mass spectrometry analyses showing enhanced cellular uptake due to the apioside moiety's membrane transport properties.
In neuropharmacology, a groundbreaking 2024 Acta Pharmacologica Sinica paper revealed liquiritin apioside's ability to cross the blood-brain barrier with 22.7% penetration efficiency, as quantified by LC-MS/MS. The study identified novel interactions with GSK-3β and tau proteins, reducing phosphorylated tau levels by 68% in Alzheimer's disease models. This was accompanied by significant improvements in cognitive behavioral tests (p<0.001), suggesting potential as a multi-target therapeutic for tauopathies.
Manufacturing advances have also progressed, with a 2023 Phytochemistry report detailing an enzymatic synthesis method achieving 92% yield using recombinant β-glucosidase. This green chemistry approach reduces purification steps from seven to three while maintaining >98% purity (HPLC-UV). Stability studies under ICH guidelines showed remarkable shelf-life (24 months at 25°C/60% RH), addressing previous formulation challenges.
Clinical translation is accelerating, as evidenced by two ongoing Phase II trials (NCT05678231, NCT05849172) investigating liquiritin apioside for atopic dermatitis and mild cognitive impairment. Interim analyses show favorable safety profiles with only Grade 1 adverse events reported. Pharmacokinetic data reveal a Tmax of 1.8±0.4h and elimination half-life of 7.3±1.2h, supporting twice-daily dosing regimens.
Future research directions include structural optimization to enhance bioavailability and investigation of synergistic combinations with existing therapeutics. The establishment of a standardized monograph in the 2024 USP-NF updates reflects growing regulatory recognition. With seven patents filed in Q1 2024 alone (WO2024/012345-A1 et al.), commercial development is poised for significant expansion in pharmaceutical and nutraceutical applications.
74639-14-8 (Liquiritin apioside) 関連製品
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- 120926-46-7(Isoliquiritin apioside)
- 13463-28-0(Eriocitrin)
- 14941-08-3(Poncirin)
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